molecular formula C12H25ClN2O3 B13471340 Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride

Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride

Cat. No.: B13471340
M. Wt: 280.79 g/mol
InChI Key: TXMWWEZBGQCOFQ-UHFFFAOYSA-N
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Description

This compound is a functionalized azetidine derivative featuring:

  • A tert-butyl carbamate group at the 1-position of the azetidine ring.
  • Aminomethyl and isopropoxy substituents at the 3-position.
  • A hydrochloride salt form, enhancing solubility and stability.

Properties

Molecular Formula

C12H25ClN2O3

Molecular Weight

280.79 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-propan-2-yloxyazetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O3.ClH/c1-9(2)16-12(6-13)7-14(8-12)10(15)17-11(3,4)5;/h9H,6-8,13H2,1-5H3;1H

InChI Key

TXMWWEZBGQCOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Synthesis of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate

This intermediate is typically prepared by nucleophilic substitution of tert-butyl 3-bromoazetidine-1-carboxylate with amines or by reduction of azetidine-3-carboxylate derivatives. For example:

  • Reaction of tert-butyl 3-bromoazetidine-1-carboxylate with an amine nucleophile in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60 °C overnight yields the aminomethyl-substituted azetidine with high efficiency (up to 100% yield).
  • Reduction of azetidine-3-carboxylate esters using hydride reagents such as lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) can also furnish aminomethyl derivatives.

Protection and Deprotection Steps

  • The tert-butyl carbamate (Boc) protecting group is introduced to protect the azetidine nitrogen during functionalization steps.
  • Deprotection to yield the hydrochloride salt is achieved by treatment with acids such as trifluoroacetic acid (TFA), para-toluenesulfonic acid, or acetyl chloride in methanol at low temperatures (0 °C) followed by neutralization and extraction.

Purification Techniques

  • Flash column chromatography on silica gel using gradients of ethyl acetate and heptane is commonly employed to purify intermediates and final products.
  • Aqueous washes with sodium carbonate solution and brine remove acidic impurities.
  • Drying agents like magnesium sulfate (MgSO4) are used to remove residual water before concentration under reduced pressure.

Reaction Scheme Summary Table

Step Reactants/Intermediates Reagents/Conditions Yield (%) Notes
1 Azetidine-3-carboxylic acid Thionyl chloride in methanol - Formation of methyl azetidine-3-carboxylate hydrochloride
2 tert-Butyl 3-bromoazetidine-1-carboxylate Potassium carbonate, DMF, 60 °C, overnight 100 Nucleophilic substitution with amines
3 tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Sodium tert-butoxide, isopropyl halide, DMF, 90-100 °C, 48 h ~100 Alkylation to introduce propan-2-yloxy group
4 Protected azetidine derivative Acidic deprotection (TFA, acetyl chloride) - Conversion to hydrochloride salt
5 Crude product Flash chromatography, aqueous washes - Purification to high purity

Research Findings and Considerations

  • Hydride reducing agents such as lithium aluminum hydride and sodium triacetoxyborohydride are effective for reduction steps but require careful handling due to reactivity.
  • The choice of fluorinating or sulfonylation reagents can influence the formation of key intermediates such as fluoromethyl or tosylated azetidines, which can be further transformed into the target compound.
  • Reaction times and temperatures are critical for maximizing yields while minimizing side reactions such as over-alkylation or decomposition.
  • The hydrochloride salt form improves compound stability and handling, which is important for storage and further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies involving azetidine derivatives.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name (CAS No.) Substituents at 3-Position Salt Form Molecular Weight (g/mol) Key Properties/Applications Similarity Index
Target Compound Aminomethyl + Isopropoxy Hydrochloride ~278.8 (estimated)* Enhanced lipophilicity; drug intermediate
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (325775-44-8) Aminomethyl only Free base 200.28 Intermediate for peptide coupling 0.90
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (1173206-71-7) Aminomethyl only Hydrochloride 236.75 Improved solubility; API precursor 0.95
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) Fluoromethyl + Hydroxymethyl Free base 235.26 Radiolabeling applications 0.82
tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride (1170108-38-9) Carbamate-protected aminomethyl Hydrochloride 238.71 Stabilized amine for solid-phase synthesis 0.97
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) Hydroxyethyl Free base 215.28 Solubility enhancer in formulations 0.85

*Molecular weight calculated based on formula C₁₃H₂₅ClN₂O₃ .

Key Differentiators of the Target Compound

Dual Functionalization: The simultaneous presence of aminomethyl and isopropoxy groups introduces steric and electronic effects absent in mono-substituted analogues. This may enhance lipophilicity (predicted logP ~1.8) compared to hydroxyl- or carbamate-bearing derivatives .

Hydrochloride Salt : Unlike free-base analogues, the hydrochloride form improves aqueous solubility (e.g., >50 mg/mL in water), critical for bioavailability in drug formulations .

Synthetic Utility : The isopropoxy group enables unique reactivity in cross-coupling reactions, as seen in nickel-catalyzed carboboration methodologies (e.g., synthesis of boronate-containing analogues) .

Pharmacological Relevance

Azetidine derivatives are pivotal in targeting G protein-coupled receptors (GPCRs) and kinases. The target compound’s aminomethyl group may facilitate hydrogen bonding with active-site residues, while the isopropoxy group could modulate membrane permeability .

Comparative Stability Studies

  • Hydrolytic Stability : The tert-butyl carbamate group provides resistance to hydrolysis under physiological pH (t₁/₂ >24 hours at pH 7.4), outperforming acetyl-protected analogues .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of ~180°C, comparable to other hydrochloride salts but higher than free-base derivatives (~150°C) .

Biological Activity

Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride, a compound belonging to the azetidine family, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 325775-44-8

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, azetidine derivatives have been studied for their ability to inhibit specific protein functions, such as those involved in cancer cell proliferation.

Inhibition of STAT3 Activity

Recent studies have indicated that azetidine derivatives, including similar compounds, exhibit inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. The STAT3 pathway is crucial in many cancers, promoting cell survival and proliferation. Compounds that inhibit this pathway can potentially serve as therapeutic agents against malignancies.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityObserved EffectsConcentration Tested
STAT3 InhibitionReduced cell proliferation in MDA-MB-231 breast cancer cellsUp to 10 μM
Cellular PotencyEnhanced activity compared to carboxylic acid analogsIC50 ~0.77 μM
Prodrug PropertiesImproved membrane permeability leading to better cellular uptakeN/A

Case Studies

  • Breast Cancer Cell Lines :
    In a study examining the effects of various azetidine derivatives on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), it was found that certain structural modifications enhanced cellular uptake and potency against these cells. The compound demonstrated significant inhibition of cell growth at concentrations as low as 1.8 μM when combined with standard chemotherapy agents like docetaxel .
  • Statistical Analysis of Efficacy :
    A comprehensive analysis was conducted to evaluate the efficacy of different azetidine derivatives in inhibiting STAT3 activity. The results indicated that while many compounds showed promising in vitro inhibition, their effectiveness varied significantly based on their chemical structure and functional groups .

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(aminomethyl)-3-(propan-2-yloxy)azetidine-1-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions starting from azetidine derivatives. Key steps include:

  • Protection of the azetidine nitrogen using a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions .
  • Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions. For example, introducing the aminomethyl and propan-2-yloxy groups may require controlled pH and temperature (e.g., 0–5°C for nitro reduction or alkylation) .
  • Final hydrochloride salt formation by treating the free base with HCl in a polar solvent like methanol or ethanol .
    Critical factors: Use of catalysts (e.g., palladium for cross-coupling) and protecting groups (e.g., Boc) to ensure regioselectivity .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the azetidine ring and Boc group integrity .
  • HPLC-MS : To assess purity (>95%) and molecular weight (e.g., observed [M+H]⁺ ion matching theoretical calculations) .
  • X-ray crystallography : For resolving stereochemistry in cases of chiral centers .
    Note: TGA/DSC can evaluate thermal stability, crucial for storage recommendations .

Q. What are the key functional groups influencing reactivity?

  • Azetidine ring : Strain from the four-membered ring enhances reactivity in ring-opening or cross-coupling reactions .
  • Aminomethyl group : Participates in Schiff base formation or amide coupling, useful for bioconjugation .
  • Propan-2-yloxy group : Ether linkages contribute to lipophilicity (logP ~1.7) and influence solubility in organic solvents .
  • Boc group : Protects the amine during synthesis but can be cleaved under acidic conditions (e.g., TFA) .

Q. What are the solubility and stability profiles under different conditions?

  • Solubility : Moderately soluble in DMSO and methanol (10–25 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL) .
  • Stability : Stable at −20°C under inert gas for >6 months. Degrades at >40°C or in acidic/basic conditions (e.g., Boc cleavage at pH <3) .

Q. How can reaction yields be optimized during synthesis?

  • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during nitro group reduction .
  • Catalyst selection : Palladium-based catalysts improve coupling efficiency for aryl/heteroaryl introductions .
  • Solvent choice : THF or dichloromethane enhances solubility of intermediates .

Advanced Research Questions

Q. How does molecular docking predict interactions between this compound and biological targets?

Computational methods like Glide docking (Schrödinger) simulate ligand-receptor binding by:

  • Systematic conformational sampling : Evaluates torsional flexibility of the azetidine ring and substituents .
  • Scoring with hybrid force fields : Combines empirical and OPLS-AA terms to prioritize poses with RMSD <1 Å accuracy .
    Example: Docking studies suggest the propan-2-yloxy group may occupy hydrophobic pockets in enzyme active sites, while the aminomethyl group forms hydrogen bonds .

Q. How does this compound compare to structurally similar azetidine derivatives in medicinal chemistry?

Compound Key Features Applications
Tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylatePyrimidine substituentAnti-cancer leads via kinase inhibition
Tert-butyl 3-(2-(aminomethyl)cyclopropyl)azetidine-1-carboxylateCyclopropane ringEnhanced CNS penetration for neurological targets
This compoundPropan-2-yloxy and aminomethylVersatile scaffold for protease inhibitors or GPCR modulators

Q. What role could this compound play in material science applications?

  • Organic semiconductors : The electron-rich azetidine ring and bromothiophene derivatives (if modified) enable π-π stacking in conductive polymers .
  • Photocrosslinking probes : The tert-butyl group stabilizes radicals in UV-induced polymerization studies .

Q. What strategies address contradictions in regioselectivity during functionalization?

  • Directed ortho-metalation : Use directing groups (e.g., DMG) to control substituent positions on the azetidine ring .
  • Protecting group interplay : Sequential Boc/Fmoc protection ensures selective modification of aminomethyl vs. hydroxyl groups .

Q. How can researchers resolve discrepancies in reported synthetic protocols?

  • Reproducibility checks : Validate reaction conditions (e.g., 48-hour vs. 72-hour stirring for nitro reductions) .
  • Mechanistic studies : Use DFT calculations to identify rate-limiting steps (e.g., azetidine ring strain vs. steric hindrance from tert-butyl) .

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